Structural Uniqueness: 3‑(6‑Chloropyridin‑3‑yl) Substitution Distinguishes this Compound from the Core Scaffold and Simple Aryl Analogs
The target compound carries a 3‑(6‑chloropyridin‑3‑yl) group at the imidazo[1,5‑a]pyridine 3‑position, whereas the closest commercially available comparator 8‑chloro‑6‑(trifluoromethyl)imidazo[1,5‑a]pyridine (CAS 2064217‑67‑8) lacks any 3‑aryl substitution entirely . Another near neighbor, 8‑chloro‑3‑phenyl‑6‑(trifluoromethyl)imidazo[1,5‑a]pyridine (CAS 1781241‑49‑3), replaces the 6‑chloropyridin‑3‑yl moiety with a simple phenyl ring, altering both the hydrogen‑bond acceptor capacity and the π‑stacking geometry . In imidazo[1,5‑a]pyridine‑based IDO1 inhibitors, the nature of the 3‑aryl group has been shown to modulate enzymatic IC₅₀ values by more than 10‑fold within the same patent series [1].
| Evidence Dimension | Presence and identity of 3‑position aryl substituent |
|---|---|
| Target Compound Data | 3‑(6‑chloropyridin‑3‑yl) group present |
| Comparator Or Baseline | CAS 2064217‑67‑8: no 3‑aryl substituent; CAS 1781241‑49‑3: 3‑phenyl group |
| Quantified Difference | Unique hydrogen‑bond acceptor (pyridyl N) and altered electron density vs. phenyl; >10‑fold IC₅₀ variation observed for 3‑aryl modifications in IDO1 inhibitor series [1] |
| Conditions | Structural comparison based on reported chemical structures; activity inference from patent family CN110872289A (BeiGene) encompassing 8‑substituted imidazo[1,5‑a]pyridines |
Why This Matters
The 6‑chloropyridin‑3‑yl group provides a distinct hydrogen‑bond acceptor site not present in phenyl or unsubstituted analogs, which is critical for target engagement in IDO1/TDO and potentially other heme‑containing enzymes, making this compound a non‑substitutable intermediate for SAR exploration.
- [1] BeiGene, Ltd. 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. Patent family member CN110872289A, 2019. https://patents.google.com/patent/CN110872289A/en View Source
